molecular formula C11H7Cl2N3O3 B1589822 1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]- CAS No. 825619-04-3

1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]-

Cat. No. B1589822
M. Wt: 300.09 g/mol
InChI Key: BRZQYVXJAZMSBB-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]- is a chemical compound . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

There are several methods for the synthesis of pyrazole compounds. One method involves the condensation of ketones, aldehydes, and hydrazine monohydrate under mild conditions . Another method involves the use of dialkyl azodicarboxylates with substituted propargylamines . The specific synthesis process for 1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]- is not mentioned in the search results.

Scientific Research Applications

Functionalization Reactions

1H-Pyrazole-3-carboxylic acid undergoes various functionalization reactions. For instance, it can react with aminophenol derivatives to form N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, demonstrating its versatility in synthesizing new compounds with potential applications in various fields including material science and pharmacology (Yıldırım & Kandemirli, 2006).

Synthesis of Novel Compounds

The acid is useful in the synthesis of novel compounds, such as when reacting with binucleophiles like diaminoethane, leading to the formation of carboxamides and carboxylates (Yıldırım, Kandemirli, & Akçamur, 2005). This demonstrates its role in creating diverse chemical structures, potentially useful in drug discovery and material science.

Synthesis Improvement

The compound has been a subject of studies aiming to improve synthesis techniques. For example, an improved method for synthesizing 1H-pyrazole-4-carboxylic acid was developed, enhancing the yield significantly (Dong, 2011). This highlights its importance in optimizing chemical processes.

Applications in Coordination Chemistry

In coordination chemistry, 1H-pyrazole-3-carboxylic acid derivatives have been used to synthesize mononuclear CuII/CoII coordination complexes, showing the compound's utility in forming complex molecular structures (Radi et al., 2015). These structures have implications in catalysis and material science.

Electroluminescence Applications

Transition metal complexes involving 1H-pyrazole-3-carboxylic acid derivatives have been studied for their electrochemiluminescence properties, indicating potential applications in developing new optoelectronic materials (Feng et al., 2016).

Molecular Interactions and Drug Development

The compound has been utilized in modeling molecular interactions for drug candidates, especially in the field of antimicrobial research (Shubhangi et al., 2019). This underscores its importance in the pharmaceutical industry for drug design and development.

properties

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O3/c12-5-2-1-3-6(13)8(5)10(17)15-7-4-14-16-9(7)11(18)19/h1-4H,(H,14,16)(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZQYVXJAZMSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(NN=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470861
Record name 1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]-

CAS RN

825619-04-3
Record name 1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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